molecular formula C10H11NO4 B8658975 Benzoic acid, 4-(1-nitroethyl)-, methyl ester CAS No. 121408-12-6

Benzoic acid, 4-(1-nitroethyl)-, methyl ester

Cat. No.: B8658975
CAS No.: 121408-12-6
M. Wt: 209.20 g/mol
InChI Key: AUZRQFIWDBZKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(1-nitroethyl)-, methyl ester is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

121408-12-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-(1-nitroethyl)benzoate

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)8-3-5-9(6-4-8)10(12)15-2/h3-7H,1-2H3

InChI Key

AUZRQFIWDBZKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of methyl 4-bromobenzoate, 1.3 ml of nitroethane, 172 mg of tris(dibenzylideneacetone)dipalladium(0), 232 mg of 2-(di-tert-butylphosphino)-2′-methylbiphenyl, 3.33 g of cesium carbonate, and 44 ml of 1,2-dimethoxyethane (DME) was stirred at 60° C. for 18 hours. The reaction mixture was left to be cooled to room temperature, followed by adding a saturated aqueous ammonium chloride solution and extracting with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate, and the solvent was then evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 1.44 g of methyl 4-(1-nitroethyl)benzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
172 mg
Type
catalyst
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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